molecular formula C12H16N4O2S B14928352 methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14928352
M. Wt: 280.35 g/mol
InChI Key: DVXWLIWISIGORQ-UHFFFAOYSA-N
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Description

METHYL 4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiourea and methyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The pyrazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or pyrimidine rings.

Scientific Research Applications

METHYL 4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound may inhibit enzymes critical for the survival of the parasite . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of a pyrazole ring and a pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

methyl 4-(1,5-dimethylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N4O2S/c1-6-9(11(17)18-4)10(15-12(19)14-6)8-5-13-16(3)7(8)2/h5,10H,1-4H3,(H2,14,15,19)

InChI Key

DVXWLIWISIGORQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(N(N=C2)C)C)C(=O)OC

Origin of Product

United States

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